Scientific Field: The research on Primapterin has been conducted in the field of Inherited Metabolic Diseases .
Methods of Application or Experimental Procedures: The presence of Primapterin was identified through the analysis of urine samples from patients with mild hyperphenylalaninaemia . The analysis involved the use of advanced biochemical techniques, including gas chromatography-mass spectrometry and high-performance liquid chromatography .
Primapterin is also mentioned in the context of a diagnostic flowchart for differential diagnosis of tetrahydrobiopterin (BH4) deficiencies . The exact metabolic origin of primapterin is still obscure .
Primapterin, also known as 7-iso-biopterin, is a pterin derivative that has recently garnered attention in biochemical research. It was first identified in the urine of a child with mild hyperphenylalaninemia, a condition characterized by elevated levels of phenylalanine due to deficiencies in the enzyme phenylalanine hydroxylase . Primapterin is structurally related to other pterins, which play crucial roles in various metabolic processes, particularly as cofactors in enzymatic reactions involving amino acid metabolism.
Primapterin exhibits biological activity primarily through its role as a cofactor in enzymatic reactions. Its presence has been linked to:
The synthesis of primapterin can be achieved through various methods, including:
Primapterin has potential applications in several fields:
Research on primapterin's interactions primarily focuses on its role as a cofactor. Studies have shown that:
Primapterin shares structural and functional similarities with several other pterins. Here are some notable comparisons:
Compound | Structure | Biological Role | Uniqueness |
---|---|---|---|
Tetrahydrobiopterin | 6,7-dimethyltetrahydropterin | Cofactor for aromatic amino acid hydroxylases | Most studied pterin; critical for neurotransmitter synthesis |
Anapterin | 7-anilino-5,6,7,8-tetrahydropterin | Involved in similar metabolic pathways | Less prevalent; specific to certain conditions |
6-Oxo-primapterin | Oxidized form of primapterin | Potential biomarker for metabolic disorders | Indicates oxidative stress or dysfunction |
Primapterin's uniqueness lies in its specific role in atypical phenylketonuria and its distinct structural modifications compared to other pterins .
Primapterin is chemically designated as 2-amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one, reflecting its pteridine core with substituents at positions 2, 4, and 7. The molecule consists of a fused pyrimidine-pyrazine ring system with:
The stereochemistry of the dihydroxypropyl group is critical, with the L-erythro configuration (1R,2S) defining the biologically relevant form, L-Primapterin.
Structural Feature | Description |
---|---|
Core structure | Pteridine (pyrimidine-pyrazine fused ring) |
Position 2 substituent | Amino group |
Position 4 substituent | Ketone group |
Position 7 substituent | 1,2-Dihydroxypropyl chain (chiral center) |
Primapterin has been referred to by multiple names, reflecting its discovery and functional roles:
Historical terminology aligns with advancements in pterin chemistry, particularly in distinguishing isomeric forms and metabolic pathways.
Primapterin is cataloged across major chemical databases with standardized identifiers:
Registry | Identifier | Details |
---|---|---|
CAS | 2582-88-9 | Refers to the non-stereochemically defined form |
PubChem CID | 135764911 | Primapterin (generic) |
ChEBI | CHEBI:74689 | Bioinformatics reference for biological systems |
CAS (L-Primapterin) | 2636-52-4 | Stereochemically defined form |
PubChem CID (L-Primapterin) | 135764925 | L-Primapterin (stereospecific) |
These identifiers ensure consistency in biochemical, pharmacological, and analytical literature.